molecular formula C12H11ClN4S B10850259 2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine

2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine

Cat. No.: B10850259
M. Wt: 278.76 g/mol
InChI Key: LXZSGGMOFNDLPW-LFIBNONCSA-N
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Description

LY063518 is a synthetic organic compound with the molecular formula C12H11ClN4S. It is known for its activity as a ligand, particularly in pharmacological studies. The compound has been studied for its interactions with various biological targets, making it a subject of interest in scientific research .

Preparation Methods

The preparation of LY063518 involves synthetic routes that typically include the use of specific reagents and reaction conditions.

Chemical Reactions Analysis

LY063518 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LY063518 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of LY063518 involves its interaction with specific molecular targets, such as the 5-HT2A receptor. It acts as an antagonist, blocking the receptor’s activity and thereby modulating various biological pathways. This interaction is crucial for its pharmacological effects .

Comparison with Similar Compounds

LY063518 can be compared with other similar compounds, such as:

    LY063519: Another synthetic organic compound with similar ligand activity.

    LY063520: Known for its interactions with different biological targets.

    LY063521: Studied for its unique chemical properties and reactions.

The uniqueness of LY063518 lies in its specific molecular structure and the particular biological targets it interacts with .

Properties

Molecular Formula

C12H11ClN4S

Molecular Weight

278.76 g/mol

IUPAC Name

2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine

InChI

InChI=1S/C12H11ClN4S/c13-10-7-6-9(18-10)11(16-17-12(14)15)8-4-2-1-3-5-8/h1-7H,(H4,14,15,17)/b16-11+

InChI Key

LXZSGGMOFNDLPW-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=CC=C(S2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C2=CC=C(S2)Cl

Origin of Product

United States

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